molecular formula C15H11NO3S B14668305 2-(Phenylmethanesulfinyl)-1H-isoindole-1,3(2H)-dione CAS No. 40167-14-4

2-(Phenylmethanesulfinyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14668305
CAS No.: 40167-14-4
M. Wt: 285.3 g/mol
InChI Key: KIJRAOHPROESOP-UHFFFAOYSA-N
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Description

N-(Benzylsulfinyl)phthalimide is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. N-(Benzylsulfinyl)phthalimide, in particular, is recognized for its role as a sulfenylating agent in various organic transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzylsulfinyl)phthalimide typically involves the reaction of phthalimide with benzylsulfinyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction . The reaction can be represented as follows:

Phthalimide+Benzylsulfinyl chlorideN-(Benzylsulfinyl)phthalimide+HCl\text{Phthalimide} + \text{Benzylsulfinyl chloride} \rightarrow \text{N-(Benzylsulfinyl)phthalimide} + \text{HCl} Phthalimide+Benzylsulfinyl chloride→N-(Benzylsulfinyl)phthalimide+HCl

Industrial Production Methods

Industrial production of N-(Benzylsulfinyl)phthalimide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(Benzylsulfinyl)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Triethylamine, pyridine.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(Benzylsulfinyl)phthalimide involves its role as an electrophilic sulfenylating agent. The sulfinyl group is highly electrophilic, allowing it to react with nucleophiles to form C-S bonds. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzylsulfinyl)phthalimide is unique due to its specific benzylsulfinyl group, which imparts distinct reactivity and selectivity in sulfenylation reactions. This makes it a valuable reagent in organic synthesis compared to other sulfenylating agents .

Properties

CAS No.

40167-14-4

Molecular Formula

C15H11NO3S

Molecular Weight

285.3 g/mol

IUPAC Name

2-benzylsulfinylisoindole-1,3-dione

InChI

InChI=1S/C15H11NO3S/c17-14-12-8-4-5-9-13(12)15(18)16(14)20(19)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

KIJRAOHPROESOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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